![molecular formula C15H10FNO2 B2779162 6-amino-2-(4-fluorophenyl)-4H-chromen-4-one CAS No. 923693-49-6](/img/structure/B2779162.png)
6-amino-2-(4-fluorophenyl)-4H-chromen-4-one
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Description
6-amino-2-(4-fluorophenyl)-4H-chromen-4-one is a synthetic compound that has gained increasing attention in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of chromenone derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Synthesis and Chemical Properties
Versatile Synthesis of Functionalized Dibenzothiophenes : The compound 6-amino-2-(4-fluorophenyl)-4H-chromen-4-one is utilized in the versatile synthesis of functionalized dibenzothiophenes, demonstrating its role in creating inhibitors of DNA-dependent protein kinase (DNA-PK). This synthesis method highlights the compound's potential in pharmaceutical development, particularly for drugs targeting DNA-PK (Rodríguez-Arístegui et al., 2011).
Molecular Characterization as COX-2 Inhibitor : Another study focused on the molecular characterization of a similar compound, 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-methoxy-4H-chromen-4-one, as a novel selective COX-2 inhibitor. This research provides insights into the molecular conformation and binding interactions responsible for COX-2 selectivity (Rullah et al., 2015).
Crystal Structure Analysis : The synthesis and X-ray structure of a related compound, 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, was studied, providing crucial information on molecular conformation and crystal structure. Such studies are vital for understanding the physical and chemical properties of these compounds (Kour et al., 2014).
Spectroscopic Properties and Metal Complexes : Research on Zn(II) complexes containing amino derivatives of chromone, including compounds like 6-amino-2-(4-fluorophenyl)-4H-chromen-4-one, has been conducted. These studies, involving spectroscopic properties and crystal structures, are significant in the field of coordination chemistry (Kupcewicz et al., 2011).
Biological and Medicinal Applications
Antitumor Activity : The compound has shown promise in antitumor activity. A study synthesized derivatives with a 4H-chromene core, demonstrating potent anticancer activity in vitro. This suggests its potential as a lead compound in developing anticancer agents (Ping, 2011).
Antibacterial Properties : Synthesis and characterization of 4-arylglyoxal-chromene derivatives, including those derived from 6-amino-2-(4-fluorophenyl)-4H-chromen-4-one, indicated antibacterial activity against Escherichia coli. This highlights its potential use in developing new antibacterial agents (Khaligh, 2017).
Antifungal and Antiproliferative Properties : Studies on Copper(II) complexes derived from such compounds have shown antifungal activity, suggesting its utility in antifungal drug development. Additionally, benzochromene derivatives, including this compound, demonstrated anti-proliferative properties and potential as chemotherapeutic agents in colorectal cancer treatment (Bello et al., 2018; Ahagh et al., 2019).
properties
IUPAC Name |
6-amino-2-(4-fluorophenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXIFKFLRXIWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-(4-fluorophenyl)-4H-chromen-4-one |
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